molecular formula C10H16O3Si B12673037 Dimethoxymethyl(phenylmethoxy)silane CAS No. 83817-66-7

Dimethoxymethyl(phenylmethoxy)silane

Katalognummer: B12673037
CAS-Nummer: 83817-66-7
Molekulargewicht: 212.32 g/mol
InChI-Schlüssel: ASFXKVOOPZVBFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethoxymethyl(phenylmethoxy)silane is an organosilicon compound with the molecular formula C10H16O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties. The compound contains both methoxy and phenylmethoxy groups attached to a silicon atom, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethoxymethyl(phenylmethoxy)silane can be synthesized through several methods. One common route involves the reaction of phenylmethanol with dimethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethoxymethyl(phenylmethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction can produce different silanes. Substitution reactions can result in a variety of functionalized silanes.

Wissenschaftliche Forschungsanwendungen

Dimethoxymethyl(phenylmethoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for various applications, such as drug delivery or imaging.

    Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

The mechanism by which dimethoxymethyl(phenylmethoxy)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical transformations. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to dimethoxymethyl(phenylmethoxy)silane include:

  • Dimethoxymethylsilane
  • Dimethoxymethylphenylsilane
  • Diethoxymethylsilane

Uniqueness

This compound is unique due to the presence of both methoxy and phenylmethoxy groups attached to the silicon atom. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.

Eigenschaften

CAS-Nummer

83817-66-7

Molekularformel

C10H16O3Si

Molekulargewicht

212.32 g/mol

IUPAC-Name

dimethoxy-methyl-phenylmethoxysilane

InChI

InChI=1S/C10H16O3Si/c1-11-14(3,12-2)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI-Schlüssel

ASFXKVOOPZVBFO-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C)(OC)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.